2-(4,5-Dibromofuran-2-yl)-N-methylethan-1-amine
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Overview
Description
2-(4,5-Dibromofuran-2-yl)-N-methylethan-1-amine is a heterocyclic organic compound that has attracted significant attention in scientific research due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a furan ring substituted with bromine atoms at positions 4 and 5, and an amine group attached to a methylethan chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dibromofuran-2-yl)-N-methylethan-1-amine typically involves the bromination of furan derivatives followed by amination. One common method involves the bromination of furan-2-carboxylic acid to obtain 4,5-dibromofuran-2-carboxylic acid, which is then converted to the corresponding amine through a series of reactions including reduction and methylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-(4,5-Dibromofuran-2-yl)-N-methylethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen or other substituents.
Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dione derivatives, while reduction can produce 2-(4,5-dihydrofuran-2-yl)-N-methylethan-1-amine.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4,5-Dibromofuran-2-yl)-N-methylethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the furan ring play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The compound may also interfere with specific signaling pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(4,5-Dibromofuran-2-yl)pyrimidin-5-amine: This compound shares a similar furan ring structure but has a pyrimidine group instead of an amine group.
4,5-Dibromofuran-2-carboxylic acid: Another related compound with a carboxylic acid group instead of an amine group.
Uniqueness
2-(4,5-Dibromofuran-2-yl)-N-methylethan-1-amine is unique due to its specific substitution pattern and the presence of both bromine atoms and an amine group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H9Br2NO |
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Molecular Weight |
282.96 g/mol |
IUPAC Name |
2-(4,5-dibromofuran-2-yl)-N-methylethanamine |
InChI |
InChI=1S/C7H9Br2NO/c1-10-3-2-5-4-6(8)7(9)11-5/h4,10H,2-3H2,1H3 |
InChI Key |
OYMIOQMHLBIQDA-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=CC(=C(O1)Br)Br |
Origin of Product |
United States |
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